5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a benzodioxole moiety fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids.
Coupling of the Benzodioxole and Oxadiazole Moieties: This step often involves a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule polymerization. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine structure.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Similar oxadiazole structure but with different substituents.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the benzodioxole and oxadiazole moieties, which confer distinct chemical and biological properties, particularly its potential anticancer activity .
Properties
CAS No. |
80987-72-0 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O3/c1-11-10-13-12-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
JGBWDWIUCBBUHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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